molecular formula C10H9ClFN3 B6344508 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240568-07-3

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B6344508
CAS RN: 1240568-07-3
M. Wt: 225.65 g/mol
InChI Key: AXVVPKFPGSPZGW-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)methyl-1H-pyrazol-4-amine is a novel organic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the pyrazole family, which is composed of five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound has been found to have unique properties that make it useful for a variety of applications in the laboratory.

Scientific Research Applications

Synthesis and Structural Applications

  • Reductive Amination and Synthesis of Derivatives : The compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is utilized in reductive amination processes, contributing to the synthesis of secondary amines. These amines serve as intermediates in producing pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties. This is evident in the synthesis of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, which exhibited excellent to good antibacterial activity against various bacterial strains (Mistry, Desai, & Desai, 2016).

  • Crystal Structure Analysis : Research involving the structural characterization of compounds related to this compound has been conducted. The study of their crystal structures aids in understanding their physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Novel Reactions and Product Synthesis : Investigations into novel chemical reactions involving derivatives of this compound have led to the synthesis of unique chemical structures, such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. These findings have potential implications in various chemical synthesis processes (Koyioni et al., 2014).

Drug Discovery and Pharmacological Research

  • GPR39 Agonists Discovery : Research has identified kinase inhibitors structurally related to this compound as novel GPR39 agonists. These findings expand the understanding of the role of zinc as an allosteric potentiator in G protein-coupled receptors, with potential implications in drug discovery (Sato, Huang, Kroeze, & Roth, 2016).

  • Aurora Kinase Inhibition for Cancer Treatment : Compounds derived from this compound have been studied for their potential in inhibiting Aurora A, a kinase involved in cancer progression. This research offers new avenues for cancer treatment (ヘンリー,ジェームズ, 2006).

Analytical Chemistry and Material Science

  • Identification and Differentiation of Isomers : The compound has been used in studies for the identification and differentiation of isomers in research chemicals. This includes extensive analytical characterizations, showcasing its application in analytical chemistry (McLaughlin et al., 2016).

  • Exploration of Intramolecular Hydrogen Bonding : Studies have been conducted to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. This research provides insights into the chemical behavior of such compounds, which is crucial for material science (Szlachcic et al., 2020).

properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVVPKFPGSPZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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